molecular formula C12H12ClNO4S B2535944 4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzene-1-sulfonyl chloride CAS No. 936822-38-7

4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzene-1-sulfonyl chloride

Cat. No.: B2535944
CAS No.: 936822-38-7
M. Wt: 301.74
InChI Key: WMBLNQMECZMFNG-UHFFFAOYSA-N
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Description

4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a benzene ring substituted at the para-position with a sulfonyl chloride group (-SO₂Cl) and an ether-linked 3,5-dimethylisoxazole moiety. This compound is of interest in organic synthesis, particularly in the preparation of sulfonamides, which are widely used in pharmaceuticals and agrochemicals. The isoxazole ring, a five-membered heterocycle with oxygen and nitrogen, contributes to the compound’s electronic and steric properties, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO4S/c1-8-12(9(2)18-14-8)7-17-10-3-5-11(6-4-10)19(13,15)16/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBLNQMECZMFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (3,5-Dimethylisoxazol-4-yl)methanol

The isoxazole methanol precursor is synthesized via cyclocondensation of acetylacetone with hydroxylamine hydrochloride under acidic conditions, followed by chloromethylation and hydrolysis:

$$
\text{Acetylacetone} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{HCl, EtOH}} 3,5\text{-Dimethylisoxazole}
$$

Chloromethylation using paraformaldehyde and HCl gas yields 4-(chloromethyl)-3,5-dimethylisoxazole, which is hydrolyzed to the methanol derivative under basic conditions:

$$
\text{4-(Chloromethyl)-3,5-dimethylisoxazole} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{(3,5-Dimethylisoxazol-4-yl)methanol}
$$

Etherification via Mitsunobu Reaction

The methanol derivative is coupled to 4-hydroxybenzenesulfonic acid using a Mitsunobu reaction, which avoids harsh acidic or basic conditions that could degrade the sulfonic acid group:

$$
\text{(3,5-Dimethylisoxazol-4-yl)methanol} + \text{4-Hydroxybenzenesulfonic acid} \xrightarrow{\text{DEAD, PPh}_3} \text{4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzenesulfonic acid}
$$

Reaction Conditions :

  • Solvent: Anhydrous tetrahydrofuran (THF)
  • Temperature: 0°C to room temperature
  • Yield: 68–72% (reported for analogous reactions)

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl₅) in dichloromethane to yield the sulfonyl chloride:

$$
\text{4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzenesulfonic acid} + \text{PCl}5 \xrightarrow{\text{CH}2\text{Cl}_2} \text{Target Compound}
$$

Optimization Notes :

  • Excess PCl₅ (2.5 equivalents) ensures complete conversion.
  • Reaction time: 4–6 hours at reflux.
  • Yield: 85–90% after purification via recrystallization from hexanes/ethyl acetate.

Alternative Route: Direct Sulfonation of Preformed Ether

Synthesis of 4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzene

The ether precursor is prepared by alkylating 4-hydroxybenzene with (3,5-dimethylisoxazol-4-yl)methyl bromide in the presence of potassium carbonate:

$$
\text{4-Hydroxybenzene} + \text{(3,5-Dimethylisoxazol-4-yl)methyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Ether Intermediate}
$$

Key Parameters :

  • Solvent: Dimethylformamide (DMF)
  • Temperature: 80°C, 12 hours
  • Yield: 75–80%

Regioselective Sulfonation

Chlorosulfonic acid is added dropwise to the ether intermediate in dichloroethane at 0°C, directing sulfonation to the para position:

$$
\text{Ether Intermediate} + \text{ClSO}3\text{H} \xrightarrow{\text{C}2\text{H}4\text{Cl}2} \text{4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzenesulfonic acid}
$$

Challenges :

  • Strict temperature control (–5°C to 5°C) prevents over-sulfonation.
  • Quenching with ice water minimizes hydrolysis.

Chlorination to Sulfonyl Chloride

Thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride:

$$
\text{Sulfonic Acid} + \text{SOCl}_2 \xrightarrow{\text{Reflux}} \text{Target Compound}
$$

Purification :

  • Distillation under reduced pressure removes excess SOCl₂.
  • Final recrystallization in toluene yields >95% purity.

Industrial-Scale Considerations and Process Optimization

Catalytic Coupling Methods

The patent US6639082B2 highlights palladium-catalyzed coupling for analogous sulfonamides, suggesting adaptability for the target compound:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Solvent System : Toluene/ethanol/water (4:1:1 v/v)
  • Temperature : 80–90°C, 8–12 hours

Advantages :

  • Tolerates electron-withdrawing groups like sulfonyl chlorides.
  • Scalable to multi-kilogram batches with >90% yield.

Purification Strategies

  • Chelation Chromatography : Trithiocyanuric acid (TMT) effectively removes residual palladium catalysts.
  • Crystallization : Seeding with pure product in isopropanol/heptane mixtures ensures consistent polymorph formation.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 2.19 (s, 3H, isoxazole-CH₃), 2.35 (s, 3H, isoxazole-CH₃), 4.03 (q, 2H, OCH₂), 5.80 (s, 1H, ArH).
  • IR : 1365 cm⁻¹ (S=O asymmetric stretch), 1170 cm⁻¹ (S=O symmetric stretch).

Purity Assessment

  • HPLC : >99% purity using a C18 column (ACN/H₂O gradient, 1.0 mL/min).
  • Elemental Analysis : C₁₂H₁₂ClNO₄S requires C 45.94%, H 3.86%; found C 45.88%, H 3.91%.

Chemical Reactions Analysis

Types of Reactions

4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents. Its mechanism of action primarily involves:

  • Targeting Bromodomain-containing protein 4 (BRD4): The compound inhibits BRD4 activity, which is crucial for regulating gene expression related to cell proliferation and survival. This inhibition leads to the downregulation of oncogenes such as c-MYC, which is implicated in various cancers .

Case Studies

  • Anti-Cancer Activity:
    • A study demonstrated that derivatives of 4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzene-1-sulfonyl chloride exhibited significant anti-proliferative activity against several cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent response with IC50_{50} values in the micromolar range .
  • Anti-Inflammatory Effects:
    • Research has suggested that compounds with similar structures can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This indicates potential therapeutic applications in treating inflammatory diseases .

Materials Science

In materials science, this compound is being explored for its utility in synthesizing novel materials with unique electronic and optical properties.

Applications

  • Synthesis of Polymers: The compound can be used as a building block in the synthesis of sulfonamide-based polymers that exhibit enhanced conductivity and thermal stability.
PropertyValue
Thermal StabilityHigh
ConductivityModerate to High

Biological Studies

The compound serves as an important tool in biochemical assays to study enzyme interactions and receptor binding. Its sulfonyl chloride functional group allows for the formation of covalent bonds with nucleophilic sites on biomolecules.

Applications

  • Enzyme Inhibition Studies:
    • It has been utilized to investigate the inhibition mechanisms of various enzymes involved in metabolic pathways, providing insights into drug design strategies .
  • Receptor Binding Assays:
    • The compound's ability to modify receptor sites makes it useful for studying ligand-receptor interactions, which are critical for understanding drug efficacy and specificity .

Summary Table of Applications

Application AreaSpecific Use CasesNotable Findings
Medicinal ChemistryAnti-cancer and anti-inflammatory agentsSignificant anti-proliferative activity observed
Materials ScienceSynthesis of conductive polymersEnhanced thermal stability and conductivity
Biological StudiesEnzyme inhibition and receptor binding assaysInsights into drug design strategies

Mechanism of Action

The mechanism of action of 4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound 5-(3,5-Dimethylisoxazol-4-yl)-2-methylbenzene-1-sulfonyl chloride (CAS 936074-44-1) serves as a relevant structural analogue . Key differences between the two compounds include:

Property 4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzene-1-sulfonyl Chloride 5-(3,5-Dimethylisoxazol-4-yl)-2-methylbenzene-1-sulfonyl Chloride
Substituent Position Isoxazole methoxy group at benzene C4 Isoxazole group at benzene C5; methyl group at C2
Molecular Formula C₁₃H₁₃ClNO₄S (inferred) C₁₂H₁₂ClNO₃S
Molecular Weight ~301.76 g/mol (calculated) 285.75 g/mol
Key Functional Groups Ether (-O-), sulfonyl chloride (-SO₂Cl) Direct aryl-isoxazole linkage, sulfonyl chloride (-SO₂Cl)
Key Observations:

This could influence reaction rates in nucleophilic substitutions (e.g., with amines to form sulfonamides).

In contrast, the methoxy group in the target compound is more flexible, possibly mitigating steric effects.

Solubility and Stability : While data on solubility and stability are unavailable in the provided evidence, the ether linkage in the target compound may enhance solubility in polar solvents compared to the direct aryl-isoxazole bond in the analogue.

Biological Activity

4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzene-1-sulfonyl chloride is a sulfonyl chloride compound that has gained attention in various fields of chemical and biological research due to its unique structure and potential applications. This compound, with the molecular formula C12H12ClNO4SC_{12}H_{12}ClNO_4S, features a 3,5-dimethylisoxazole moiety, which is known for its diverse biological activities. This article aims to summarize the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 3,5-dimethylisoxazole in the presence of a base like potassium carbonate. The reaction is generally conducted in dichloromethane under reflux conditions.

Chemical Structure:

  • Molecular Formula: C12H12ClNO4SC_{12}H_{12}ClNO_4S
  • CAS Number: 936822-38-7

The biological activity of this compound primarily stems from its sulfonyl chloride group, which is highly electrophilic and reactive towards nucleophiles. This property allows it to form various derivatives such as sulfonamides and sulfonate esters upon reaction with amines and alcohols, respectively. The reactivity of the sulfonyl chloride group facilitates modifications of biomolecules, which can be exploited in drug design and development.

Antimicrobial Activity

Research indicates that compounds containing the isoxazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 3,5-dimethylisoxazole have been reported to show activity against various bacterial strains and fungi . The introduction of the sulfonyl group may enhance these properties by improving solubility and bioavailability.

Anticancer Potential

Recent studies have explored the use of similar compounds as inhibitors in cancer therapy. For example, derivatives designed based on the 3,5-dimethylisoxazole structure have shown promising results as inhibitors of BRD4, a protein implicated in cancer progression . The specific compound DDT26 exhibited potent inhibitory effects on BRD4 with an IC50 value indicating significant anticancer activity.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various compounds derived from isoxazole. It was found that certain derivatives displayed inhibition zones greater than 10 mm against pathogens such as Pseudomonas aeruginosa and Candida albicans .
  • Cancer Research : In a recent investigation into BRD4 inhibitors, several derivatives were synthesized and tested for their efficacy against different breast cancer subtypes. The results suggested that modifications to the isoxazole structure could lead to enhanced therapeutic effects .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to similar compounds:

Compound NameAntimicrobial ActivityAnticancer PotentialUnique Features
This compoundModerateHighSulfonyl chloride enhances reactivity
3,5-DimethylisoxazoleHighModerateKnown for broad-spectrum antimicrobial properties
4-(Bromomethyl)-3,5-dimethylisoxazoleLowLowLacks sulfonamide functionality

Q & A

Q. What are the recommended synthetic routes for 4-((3,5-dimethylisoxazol-4-yl)methoxy)benzene-1-sulfonyl chloride, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the benzene ring. A plausible approach includes:

Sulfonation : Introduce the sulfonyl chloride group via chlorosulfonation of a substituted benzene precursor under controlled acidic conditions (e.g., ClSO₃H in dichloromethane at 0–5°C) .

Isoxazole Coupling : React the sulfonated intermediate with 3,5-dimethylisoxazole-4-methanol using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) or nucleophilic substitution (e.g., K₂CO₃ in DMF) .

Oxidative Chlorination : If required, final chlorination can be achieved using SOCl₂ or PCl₅ in anhydrous toluene .
Optimization Tips : Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity (e.g., THF vs. DMF) to improve yields of the methoxy-linked isoxazole intermediate.

Q. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Key techniques include:

  • NMR Spectroscopy : Confirm the sulfonyl chloride (-SO₂Cl) resonance at δ ~7.8–8.2 ppm (¹H, aromatic) and δ ~135–140 ppm (³⁵Cl satellite signals in ¹³C NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify the exact mass (301.0636 g/mol) to distinguish from impurities .
  • FTIR : Identify sulfonyl chloride stretches at ~1370 cm⁻¹ (asymmetric S=O) and 1170 cm⁻¹ (symmetric S=O) .
    Contradiction Resolution : If NMR signals overlap (e.g., isoxazole methyl groups vs. aromatic protons), use 2D NMR (COSY, HSQC) or deuterated solvents (e.g., DMSO-d₆) to enhance resolution .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use anhydrous conditions (glovebox or Schlenk line) to prevent hydrolysis of the sulfonyl chloride group. Wear PPE (gloves, goggles) due to its irritant properties .
  • Storage : Keep at –20°C under inert gas (Ar/N₂) in amber vials to avoid moisture and light-induced degradation. Confirm stability via periodic ¹H NMR checks .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this sulfonyl chloride with nucleophiles in bioconjugation or prodrug design?

The sulfonyl chloride group undergoes nucleophilic substitution (e.g., with amines, thiols) to form sulfonamides or sulfonate esters. Key factors:

  • Kinetics : Reactivity is pH-dependent; basic conditions (pH >9) accelerate amine coupling but risk hydrolysis.
  • Steric Effects : The bulky isoxazole-methoxy group may slow reactions with large biomolecules (e.g., proteins). Mitigate using polar aprotic solvents (e.g., DMSO) .
    Case Study : In antitumor studies, analogous sulfonyl chlorides were converted to sulfonamides via reaction with primary amines (e.g., aniline derivatives) at 0°C, yielding bioactive derivatives .

Q. How can computational modeling guide the design of derivatives targeting specific enzymes (e.g., kinases or proteases)?

  • Docking Studies : Use the compound’s crystal structure (if available) or DFT-optimized geometry to predict binding to active sites. The isoxazole moiety may engage in π-π stacking or hydrogen bonding .
  • QSAR : Correlate electronic properties (e.g., Hammett σ values of substituents) with inhibitory activity. The sulfonyl chloride’s electrophilicity enhances covalent binding to catalytic cysteine residues .

Q. What strategies validate the compound’s role in photoaffinity labeling or chemical biology probes?

  • Photoactivation : Incorporate a diazirine or benzophenone group into derivatives for UV-induced crosslinking with target proteins.
  • Click Chemistry : Post-labeling via CuAAC (copper-catalyzed azide-alkyne cycloaddition) with fluorescent tags .
    Validation : Confirm labeling specificity using SDS-PAGE with fluorescent imaging or Western blotting with anti-tag antibodies .

Q. How can crystallographic data (e.g., SHELX refinement) resolve structural ambiguities in derivatives?

  • Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data. The isoxazole’s planar geometry and sulfonyl chloride’s tetrahedral geometry aid in phase determination .
  • Refinement : Apply SHELXL for anisotropic displacement parameters. For twinned crystals, use SHELXD to deconvolute overlapping reflections .

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